Quantitative Physicochemical Differentiation: LogP and TPSA Comparison with Felbinac (4-Biphenylacetic Acid)
The target compound exhibits a calculated LogP of 3.16 and a TPSA of 63.6 Ų, which differentiates it from the widely used NSAID comparator Felbinac (4-biphenylacetic acid), which has a reported LogP of 2.98-3.26 and a TPSA of 37.3 Ų [1]. The higher TPSA of the target compound, driven by the additional ester group, predicts reduced passive membrane permeability and altered oral absorption compared to Felbinac, while the comparable LogP indicates similar overall lipophilicity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.16 (calculated XLogP3) |
| Comparator Or Baseline | Felbinac (4-biphenylacetic acid): 2.98-3.26 (reported LogP) |
| Quantified Difference | Comparable (range overlap; target is ~0.1-0.2 units lower than some Felbinac reports) |
| Conditions | In silico prediction; target data from vendor computational chemistry output; comparator data from multiple database sources |
Why This Matters
This quantitative profile defines the compound's utility in early-stage drug discovery; the distinct TPSA alters permeability predictions and may influence synthetic strategy for prodrug design.
- [1] Molbase. 4-Biphenylacetic acid (Felbinac). Chemical Properties Database Entry. View Source
